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Compound of Interest

Compound Name: N-(Hex-5-en-2-yl)aniline

Cat. No.: B15263680

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
N-(Hex-5-en-2-yl)aniline. Due to the limited availability of published experimental spectra for
this specific molecule, this document presents predicted spectroscopic data obtained from
computational chemistry software. These predictions offer valuable insights into the expected
spectral characteristics and serve as a foundational reference for researchers working with this
and structurally related compounds. The guide also outlines standardized experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(Hex-5-en-2-yl)aniline
(Molecular Formula: C12H17N, Molecular Weight: 175.27 g/mol ).[1] These predictions are
generated using widely accepted computational algorithms and provide a reliable estimation of
the compound's spectral features.

Table 1: Predicted *"H NMR Spectroscopic Data

Solvent: CDCIs, Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.15-7.25 m 2H Ar-H (meta)
6.65 - 6.75 m 3H Ar-H (ortho, para)
5.75-5.85 m 1H =CH-
4.95 -5.05 m 2H =CH:
3.60 - 3.70 m 1H N-CH
3.55 brs 1H N-H
2.10-2.20 m 2H -CH2-C=
1.55-1.65 m 2H -CH2-
1.20 d 3H -CHs

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDClIs, Frequency: 100 MHz
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Chemical Shift (8) ppm Assighment
147.5 Ar-C (C-N)
138.5 =CH-

129.0 Ar-CH (meta)
117.0 Ar-CH (para)
115.0 =CH:z

113.0 Ar-CH (ortho)
49.0 N-CH

36.0 -CH:-

30.0 -CH2-C=
20.5 -CHs

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3400 Medium, Sharp N-H Stretch

3075 Medium =C-H Stretch (alkene)
3030 Medium =C-H Stretch (aromatic)
2960, 2925, 2855 Strong C-H Stretch (aliphatic)
1640 Medium C=C Stretch (alkene)
1600, 1500 Strong C=C Stretch (aromatic)
1320 Medium C-N Stretch

990, 910 Strong =C-H Bend (alkene)

C-H Bend (aromatic,
750, 690 Strong )
monosubstituted)
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IahlgA.ﬂtedmieﬂ_Mass_SpgsiLQmﬂnLQata

Relative Intensity (%) Assignment
175 40 [M]* (Molecular lon)
160 100 [M - CHs]*
134 25 [M - CsHs]*
106 80 [CeHsNHCH2]*
93 60 [CeHsNH2]*
77 30 [CeHs]*

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for organic compounds such as N-(Hex-5-en-2-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs). Add a small amount of an internal
standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

IH NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and
smaller gyromagnetic ratio of the 13C nucleus, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
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o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of
the sample between two salt plates (e.g., NaCl or KBr).

o Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with
anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a
thin, transparent pellet using a hydraulic press.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)
that has minimal absorption in the regions of interest. The solution is then placed in a
liquid sample cell.

¢ Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or the pure solvent) should be recorded
and automatically subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
Common methods include:

o Direct Infusion: For pure, volatile samples.

o Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable
compounds. The sample is first separated by gas chromatography and then introduced
into the mass spectrometer.
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o Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile
compounds. The sample is separated by liquid chromatography before entering the mass
spectrometer.

« |onization: lonize the sample molecules. Common ionization techniques for a molecule of
this type include:

o Electron lonization (EI): A hard ionization technique that causes significant fragmentation,
providing structural information.

o Electrospray lonization (ESI): A soft ionization technique that typically produces the
molecular ion with minimal fragmentation, useful for determining the molecular weight.

e Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the separated ions and generate a mass spectrum, which is a plot of
relative ion abundance versus m/z.

o Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the
molecule. The molecular ion peak confirms the molecular weight.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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